molecular formula C6H14N2O B114884 4-Dimethylaminobutyramide CAS No. 157400-29-8

4-Dimethylaminobutyramide

Cat. No.: B114884
CAS No.: 157400-29-8
M. Wt: 130.19 g/mol
InChI Key: YGTHBVOCTPFJHQ-UHFFFAOYSA-N
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Description

4-Dimethylaminobutyramide is an organic compound characterized by a four-carbon butyramide backbone substituted with a dimethylamino group (-N(CH₃)₂) at the fourth position.

Properties

CAS No.

157400-29-8

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

4-(dimethylamino)butanamide

InChI

InChI=1S/C6H14N2O/c1-8(2)5-3-4-6(7)9/h3-5H2,1-2H3,(H2,7,9)

InChI Key

YGTHBVOCTPFJHQ-UHFFFAOYSA-N

SMILES

CN(C)CCCC(=O)N

Canonical SMILES

CN(C)CCCC(=O)N

Synonyms

Butanamide, 4-(dimethylamino)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and application-related differences between 4-Dimethylaminobutyramide and three structurally related compounds:

Compound Chemical Formula Molecular Weight (g/mol) Functional Groups Key Applications
This compound C₆H₁₄N₂O (inferred) ~130.19 (estimated) Amide, dimethylamino Hypothesized use in drug design (based on structural analogs)
4-(Dimethylamino)benzohydrazide C₉H₁₃N₃O 179.22 Hydrazide, dimethylamino, aromatic ring Medicinal chemistry (e.g., antimicrobial agents, enzyme inhibitors)
N-(4-(Dimethylamino)butyl)acetamide C₈H₁₈N₂O 158.24 Amide, dimethylamino, alkyl chain Analytical chemistry (gas chromatography studies)
4-(Dimethylamino)butyric acid HCl C₆H₁₄ClNO₂ 175.64 Carboxylic acid, dimethylamino, hydrochloride salt Biochemical synthesis (stable salt form for drug intermediates)

Structural and Functional Group Analysis

  • This compound: The presence of an amide group and a terminal dimethylamino group may enhance hydrogen-bonding capacity and basicity, influencing solubility in polar solvents.
  • N-(4-(Dimethylamino)butyl)acetamide: The alkyl chain and acetamide group (-NHCOCH₃) likely increase lipophilicity, favoring membrane permeability in biological systems .
  • 4-(Dimethylamino)butyric acid HCl: The carboxylic acid group and hydrochloride salt improve water solubility, critical for pharmaceutical formulations .

Key Contrasts and Practical Implications

  • Solubility: The hydrochloride salt of 4-(Dimethylamino)butyric acid exhibits superior aqueous solubility compared to the neutral amide forms of this compound and N-(4-(Dimethylamino)butyl)acetamide .
  • Biological Activity : The aromatic hydrazide derivative shows broader medicinal applications than its aliphatic counterparts, likely due to enhanced target binding .
  • Analytical Utility: N-(4-(Dimethylamino)butyl)acetamide’s volatility and fragmentation profile make it more suitable for mass spectrometry than the polar hydrochloride derivative .

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